Product packaging for Rurioctocog alfa pegol(Cat. No.:CAS No. 1417412-83-9)

Rurioctocog alfa pegol

Cat. No.: B10752901
CAS No.: 1417412-83-9
M. Wt: 508.6 g/mol
InChI Key: ZBLUSEBPLQDKAE-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rurioctocog alfa pegol is a third-generation, extended half-life (EHL) recombinant Factor VIII (rFVIII) conjugate engineered for hemophilia A research. This full-length rFVIII is chemically modified via site-directed PEGylation, which extends its plasma half-life by approximately 1.4 to 1.5-fold compared to standard half-life rFVIII products. Its primary research application is in the study of novel prophylactic regimens aimed at reducing bleeding frequency and improving treatment adherence in hemophilia A models. Main Applications & Research Value: • Investigation of pharmacokinetic (PK)-guided prophylaxis strategies to maintain target FVIII trough levels (e.g., 1-3% or 8-12%). • Study of long-acting factor therapies for reducing annualized bleeding rates (ABR). Preclinical and clinical data report a pooled mean total ABR as low as 2.59. • Research into the immunogenicity profiles of PEGylated therapeutic proteins. Large-scale analyses indicate a low immunogenicity potential, with a very low incidence of FVIII inhibitor development. • Exploration of hemostatic efficacy, with studies demonstrating excellent or good hemostasis in a high percentage of treated bleeding episodes. Mechanism of Action: this compound functions as a replacement for deficient or defective endogenous Factor VIII. It works as a cofactor in the coagulation cascade, binding to activated Factor IX on the surface of platelets. This interaction dramatically accelerates the conversion of Factor X to its active form (Xa), which is essential for the subsequent conversion of prothrombin to thrombin. Thrombin then catalyzes the formation of fibrin, leading to a stable fibrin clot and effective hemostasis. The PEGylation component reduces plasma clearance and alters biodistribution, resulting in improved pharmacokinetic properties. Disclaimer: This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40N4O10 B10752901 Rurioctocog alfa pegol CAS No. 1417412-83-9

Properties

Key on ui mechanism of action

Factor VIII plays an essential role in the intrinsic pathway of the blood coagulation cascade: as a cofactor for activated factor IX (FIXa), factor VIII significantly facilitates the conversion of FIXa-mediated transformation of inactive factor X (FX) to its active form (FXa). FXa then promotes the conversion of prothrombin into thrombin, a key serine protease of the coagulation cascade. Proper blood clotting cannot be achieved with the deficient levels of factor VIII, leading to increased excessive bleeding spontaneously or as a result of accidental or surgical trauma. Hemophilia A is an X-chromosomal linked hereditary disorder of blood coagulation due to defects in the F8C gene that encodes coagulation factor VIII, leading to decreased production of functional factor VIII. Rurioctocog alfa pegol is a pegylated recombinant human factor VIII that aims to restore the plasma levels and hemostatic activity of functional factor VIII. It can be used for both prophylactic or on-demand treatment of bleeding episodes associated with hemophilia A.

CAS No.

1417412-83-9

Molecular Formula

C21H40N4O10

Molecular Weight

508.6 g/mol

IUPAC Name

(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid

InChI

InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1

InChI Key

ZBLUSEBPLQDKAE-KRWDZBQOSA-N

Isomeric SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Molecular Architecture and Advanced Bioprocessing of Rurioctocog Alfa Pegol

Structural Characterization of Rurioctocog Alfa Pegol

The unique structure of this compound is central to its function. It combines a full-length recombinant factor VIII protein with a chemically attached PEG molecule, resulting in a larger and more stable conjugate. europa.eumedsinfo.com.au

Full-Length Recombinant Factor VIII (Octocog Alfa) as the Parent Molecule

The foundation of this compound is octocog alfa, a full-length recombinant human coagulation factor VIII. medsinfo.com.aumims.com This protein consists of 2,332 amino acids. europa.euhsa.gov.sg It is produced using recombinant DNA technology in a Chinese hamster ovary (CHO) cell line. europa.eueuropa.eu This process ensures a high-purity protein that is structurally and functionally similar to endogenous factor VIII. hemophilianewstoday.com

Polyethylene (B3416737) Glycol (PEG) Moiety Characteristics

The distinguishing feature of this compound is the attachment of a polyethylene glycol (PEG) molecule. patsnap.com This process, known as PEGylation, alters the physical and chemical properties of the factor VIII protein. tandfonline.com

The PEG moiety attached to the octocog alfa molecule has a molecular weight of approximately 20 kDa. europa.eueuropa.eutandfonline.com This specific PEG is a branched molecule. ashpublications.orgpmda.go.jp

The attachment of the PEG molecule to octocog alfa occurs through a covalent conjugation process. europa.eumedsinfo.com.au This stable bond is formed between the PEG reagent and primary amine residues on the surface of the factor VIII protein. ashpublications.orghres.ca

The PEGylation process for this compound predominantly targets the B-domain of the factor VIII molecule. europa.euashpublications.orgmdpi.com This is a region of the protein rich in surface-accessible amine residues, primarily from lysine (B10760008). medsinfo.com.auashpublications.orgpmda.go.jp The covalent linkage is established with these lysine residues. medsinfo.com.aumims.comtakeda.com

PEGylation Chemistry: Covalent Conjugation to Amine Residues

Overall Molecular Composition (Protein and PEG Conjugate)

The final this compound molecule is a conjugate of the octocog alfa protein and the 20 kDa PEG moiety. europa.eutandfonline.com The approximate molecular weight of the entire conjugate is 280 kDa, which includes the 2,332 amino acids of the protein and the attached PEG. europa.eumims.com

Interactive Data Table: Molecular Characteristics of this compound

FeatureDescription
Parent Molecule Octocog alfa (full-length recombinant Factor VIII) medsinfo.com.aumims.com
Amino Acid Count 2,332 europa.euhsa.gov.sg
PEG Moiety Branched Polyethylene Glycol ashpublications.orgpmda.go.jp
PEG Molecular Weight 20 kDa europa.eueuropa.eutandfonline.com
Conjugation Chemistry Covalent bond to primary amine residues ashpublications.orghres.ca
Primary Site of PEGylation B-domain europa.euashpublications.orgmdpi.com
Targeted Amino Acid Residues Lysine medsinfo.com.auashpublications.orgpmda.go.jp
Total Molecular Weight ~280 kDa europa.eumims.com

Recombinant Production and Cell Line Engineering

The manufacturing of this compound is a multi-step process that begins with the production of its precursor, octocog alfa. europa.eueuropa.eu This process leverages advanced recombinant DNA technology and a well-established mammalian cell expression system.

Application of Recombinant DNA Technology

The foundation of this compound production lies in recombinant DNA technology. europa.eudrugbank.com This involves the insertion of the human gene encoding for Factor VIII into a host cell line. nuwiqusa.com The therapeutic activity of this compound is derived from octocog alfa, which is a full-length recombinant human coagulation factor VIII. hemophilianewstoday.commedsinfo.com.au The production process for octocog alfa, the precursor to this compound, utilizes a well-established recombinant system. frontiersin.org

Chinese Hamster Ovary (CHO) Cell Line as the Expression System

Chinese Hamster Ovary (CHO) cells are the established expression system for producing the octocog alfa protein. europa.euhemophilianewstoday.com These cells are favored in the biopharmaceutical industry for their ability to perform complex post-translational modifications, similar to those in humans, which are crucial for the proper folding and function of recombinant proteins like Factor VIII. europa.eupatheon.com The CHO cell line used for producing octocog alfa has been genetically engineered to secrete the recombinant Factor VIII into the cell culture medium. europa.eueuropa.eu The production process is designed to be free of human- or animal-derived proteins, enhancing the safety profile of the final product. frontiersin.orgnih.gov

Table 1: Key Characteristics of the this compound Molecule

CharacteristicDescription
Protein Component Full-length recombinant human coagulation factor VIII (octocog alfa) hemophilianewstoday.commedsinfo.com.au
Amino Acid Count 2,332 amino acids europa.eueuropa.eu
Protein Molecular Weight Approximately 280 kDa europa.eueuropa.eu
PEG Moiety 20 kDa branched polyethylene glycol (PEG) europa.euashpublications.org
Total Molecular Weight Approximately 330 kDa europa.eu
Expression System Chinese Hamster Ovary (CHO) cell line europa.euhemophilianewstoday.com

Bioprocess Engineering Considerations for Recombinant FVIII Production

The large-scale production of rFVIII is a complex undertaking that requires precise control over numerous parameters to ensure consistent product quality and yield.

The production of octocog alfa involves culturing the engineered CHO cells in large-scale bioreactors. nih.govoctapharma.com During this cell culture process, Factor VIII is produced and secreted into the surrounding medium. europa.eu The process is meticulously controlled, with careful monitoring of critical parameters such as temperature and pH to ensure optimal cell growth and protein production. octapharma.com The culture medium is specifically formulated to be free of any human or animal-derived additives, a hallmark of third-generation rFVIII products. frontiersin.org

Following the cell culture phase, the secreted octocog alfa is recovered and purified through a series of sophisticated steps. europa.eu This purification process involves filtration and multiple chromatography steps to separate the desired protein from other cellular components and impurities. europa.euoctapharma.com A key step in the purification of the parent molecule, ADVATE, is immunoaffinity chromatography, which uses a monoclonal antibody specific to Factor VIII to selectively isolate it. takeda.com The process also incorporates a solvent/detergent (S/D) virus inactivation step to ensure the safety of the final product. europa.eu

Cell Culture Conditions and Optimization

Advanced Protein Engineering Principles Applied to this compound Development

A significant advancement in the development of this compound is the application of protein engineering, specifically PEGylation, to enhance its therapeutic properties. patsnap.compatsnap.com

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. patsnap.com In the case of this compound, a 20 kDa branched PEG molecule is attached to the octocog alfa protein. europa.euhemophilianewstoday.com This modification is specifically designed to extend the half-life of the Factor VIII molecule in the bloodstream. patsnap.comeuropa.eu The PEG moiety protects the protein from rapid degradation and clearance, leading to a prolonged circulation time. patsnap.commedsinfo.com.au This extended half-life allows for less frequent infusions for patients. patsnap.com The PEGylation process for this compound primarily targets lysine residues on the surface of the FVIII molecule, many of which are located within the B-domain. medsinfo.com.auashpublications.org This site-specific modification is a key aspect of its advanced design.

Biochemical Mechanisms and Preclinical Pharmacokinetics of Rurioctocog Alfa Pegol

Intrinsic Biochemical Activity of the Factor VIII Component

Role in the Intrinsic Coagulation Cascade

Factor VIII is a critical protein in the intrinsic pathway of the blood coagulation cascade. nih.govsmolecule.com This cascade is a series of enzymatic reactions that leads to the formation of a stable blood clot. researchgate.netwikipedia.org When activated, FVIII acts as a cofactor for activated factor IX (FIXa). nih.goveuropa.eu This complex, known as the tenase complex, significantly accelerates the conversion of factor X to its activated form, factor Xa. patsnap.comnih.goveuropa.eu Factor Xa then plays a pivotal role in the common pathway of coagulation, leading to the conversion of prothrombin to thrombin. patsnap.comnih.gov Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a stable blood clot. patsnap.comeuropa.eu In individuals with hemophilia A, the deficiency of functional FVIII disrupts this cascade, leading to impaired blood clotting. nih.govdrugbank.com Rurioctocog alfa pegol works by replacing the missing FVIII, thereby restoring the normal coagulation process. patsnap.com

Interaction with von Willebrand Factor (vWF)

In circulation, factor VIII binds to von Willebrand factor (vWF). patsnap.comeuropa.eu This interaction is crucial as vWF acts as a carrier protein, stabilizing FVIII and protecting it from premature degradation and clearance from the bloodstream. patsnap.comnih.gov Upon administration, this compound binds to the patient's endogenous vWF in the same manner as native FVIII. patsnap.comnih.govdrugbank.com

Molecular Mechanism of Extended Half-Life

The primary innovation of this compound is its extended half-life, achieved through a process called PEGylation. patsnap.com This involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the FVIII molecule. patsnap.comtaylorandfrancis.com Specifically, a 20 kDa branched PEG molecule is conjugated to the octocog alfa molecule. ashpublications.orgeuropa.eu

Impact of PEGylation on Factor VIII Clearance Pathways

PEGylation increases the size of the FVIII molecule, creating a hydrophilic shield. nih.gov This steric hindrance provided by the PEG moiety reduces the efficiency of several clearance mechanisms, including renal filtration and receptor-mediated uptake. mdpi.com This protective cloud slows the removal of the FVIII molecule from circulation, thereby prolonging its activity in the body. patsnap.comnih.gov The half-life of this compound is approximately 1.4 to 1.5 times longer than that of its non-PEGylated parent molecule, octocog alfa, in adolescents and adults. researchgate.netnih.gov

Table 1: Comparison of Half-Life

Compound Population Half-Life Extension vs. Octocog Alfa Mean Half-Life (hours)
This compound Adolescents (≥12 years) & Adults 1.4-1.5 fold 14.3 - 15.01 drugbank.comtandfonline.com
This compound Children (<12 years) 1.3-1.5 fold Not specified
Octocog alfa All populations N/A ~12 nih.gov

Reduction of LRP-1 Receptor-Mediated Clearance

A key mechanism for FVIII clearance is through the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govspringermedizin.de The PEGylation of this compound has been shown to reduce its binding to the LRP1 receptor. medsinfo.com.autakeda.com In fact, studies have demonstrated an approximately 50% reduction in binding to LRP1 compared to the parent molecule, octocog alfa. researchgate.netnih.gov This decreased interaction with LRP1 is a significant contributor to the extended half-life of this compound. medsinfo.com.autakeda.com

Preclinical Pharmacokinetic (PK) Profile Analysis in Animal Models

The preclinical evaluation of this compound in various animal models has been crucial in establishing its pharmacokinetic profile and demonstrating the intended extension of its half-life.

Comparative PK Studies in Hemophilia A Animal Models (e.g., rats, mice, dogs)

Preclinical studies in animal models, including rats and mice, have been instrumental in characterizing the pharmacokinetic properties of this compound. europa.eu These studies are designed to assess the absorption, distribution, metabolism, and excretion of the compound, providing essential data before human trials. In hemophilia A rats, the co-administration of this compound with an immunosuppressive drug was shown to prevent the formation of anti-drug antibodies, preserving the pharmacological efficacy of the FVIII product. researchgate.net Hemophilia A mice have also been widely utilized to investigate the preclinical pharmacokinetics of various FVIII products, including PEGylated versions like this compound. researchgate.net

Analysis of Key PK Parameters in Preclinical Settings (e.g., AUC, half-life)

Preclinical studies have consistently demonstrated the enhanced pharmacokinetic profile of this compound compared to its non-PEGylated counterpart. Key parameters such as Area Under the Curve (AUC) and half-life (t½) are significantly improved. For instance, in preclinical evaluations, this compound exhibited a prolonged half-life, which is a primary goal of PEGylation. europa.eu This extension in half-life directly contributes to a greater AUC, indicating that the drug remains in the circulation for a longer period at therapeutic concentrations.

Interactive Data Table: Preclinical Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelKey PK ParameterFinding
RatsPrevention of Anti-Drug AntibodiesCo-administration with an immunosuppressive drug prevented the formation of inhibitory antibodies. researchgate.net
MiceHalf-lifeStudies in hemophilia A mice have been used to evaluate the prolonged plasma survival of PEGylated FVIII products. researchgate.net

Correlation between PEG Size and Half-Life Extension in Preclinical Models

The polyethylene glycol (PEG) moiety in this compound is a 20 kDa branched molecule. europa.eunih.govtakeda.com The size and structure of the PEG molecule are critical determinants of the extent of half-life extension. Generally, a larger PEG molecule provides a greater steric hindrance, which shields the FVIII protein from proteolytic degradation and clearance mechanisms, thereby prolonging its circulation time. Preclinical toxicological studies in animal models, often using supra-therapeutic doses, have investigated the effects of repeated administration of PEGylated compounds. nih.gov Research has shown a correlation between the molecular weight of unconjugated linear PEG and vacuolation in the cells of rats at very high doses, highlighting the importance of PEG size and dosing in the safety profile of PEGylated therapeutics. nih.gov

Comparative Pharmacokinetic Studies with Other Factor VIII Products (Non-Clinical Outcomes)

To better understand the therapeutic potential of this compound, its pharmacokinetic profile has been compared with both non-PEGylated and other PEGylated FVIII products in non-clinical settings.

Comparison with Non-PEGylated Octocog Alfa

Clinical and preclinical data consistently show that this compound has a superior pharmacokinetic profile compared to its parent molecule, octocog alfa (a non-PEGylated recombinant FVIII). This compound demonstrates a 1.4 to 1.5-fold longer half-life than octocog alfa. europa.eutakeda.comeuropa.eu This is accompanied by an increased AUC and a decrease in clearance, while the incremental recovery remains comparable between the two products. takeda.comeuropa.eu A study in Korean patients with hemophilia A found the median half-life of this compound to be 15.3 hours, significantly longer than the 9.9 hours observed for octocog alfa. bloodresearch.or.kr

Interactive Data Table: Comparative Pharmacokinetics of this compound vs. Octocog Alfa

ParameterThis compoundOctocog AlfaFold Increase
Half-life (t½)~1.4-1.5 times longer europa.eutakeda.comeuropa.euStandard1.4-1.5x
Area Under the Curve (AUC)Increased takeda.comeuropa.euStandard-
ClearanceDecreased takeda.comeuropa.euStandard-
Incremental RecoveryComparable takeda.comeuropa.euComparable-
Median Half-life (Korean patient study)15.3 hours bloodresearch.or.kr9.9 hours bloodresearch.or.kr~1.55x

Comparative Analysis with Other PEGylated FVIII Products (e.g., damoctocog alfa pegol, turoctocog alfa pegol)

Comparisons with other extended half-life (EHL) PEGylated FVIII products reveal differences in their pharmacokinetic profiles, largely attributable to variations in the PEGylation technology, including the size of the PEG moiety and the site of attachment.

Damoctocog alfa pegol, which is site-specifically PEGylated with a 60 kDa PEG molecule, has been shown to have a superior pharmacokinetic profile compared to this compound. nih.govresearchgate.net A head-to-head crossover study demonstrated that damoctocog alfa pegol had a significantly higher dose-normalized AUC (AUCnorm) and a longer half-life (17.0 h vs. 16.0 h) than this compound. nih.govnih.gov

Turoctocog alfa pegol is another PEGylated FVIII product. While direct preclinical comparative data with this compound is limited, studies on turoctocog alfa pegol have demonstrated its own extended half-life characteristics through site-specific glyco-PEGylation. researchgate.net

Interactive Data Table: Comparative Pharmacokinetics of this compound vs. Other PEGylated FVIII Products

ProductPEG SizeHalf-life (t½)Dose-Normalized AUC (AUCnorm)
This compound 20 kDa europa.eunih.govtakeda.com16.0 h nih.govhaematologica.org36.0 h* kg/dL nih.govnih.gov
Damoctocog alfa pegol 60 kDa researchgate.netd-nb.info17.0 h nih.govhaematologica.org43.8 h* kg/dL nih.govnih.gov
Turoctocog alfa pegol Not specified in provided context16 h haematologica.orgNot specified in provided context

Comparison with Fc-Fusion Factor VIII Constructs (e.g., efmoroctocog alfa)

The development of extended half-life (EHL) Factor VIII (FVIII) replacement therapies has been a significant advancement in the management of Hemophilia A. These therapies aim to reduce the frequency of infusions by prolonging the circulation time of the FVIII molecule. Two prominent strategies to achieve this are PEGylation, as used in this compound, and Fc-fusion, utilized in constructs like efmoroctocog alfa. This section compares the biochemical mechanisms and preclinical pharmacokinetic profiles of these two approaches.

Biochemical Mechanisms

The fundamental difference between this compound and efmoroctocog alfa lies in the molecular engineering strategy used to extend their plasma half-lives.

This compound (PEGylation): this compound is a full-length recombinant human coagulation FVIII molecule. medsinfo.com.au Its extended half-life is achieved through the covalent attachment of one or more polyethylene glycol (PEG) molecules, a process known as PEGylation. patsnap.comdrugbank.com This modification, which primarily targets lysine (B10760008) residues, increases the hydrodynamic size of the FVIII molecule. medsinfo.com.au The therapeutic activity is derived from its parent molecule, octocog alfa. medsinfo.com.au The PEG moiety shields the FVIII protein from recognition by clearance receptors, specifically reducing its binding to the low-density lipoprotein receptor-related protein 1 (LRP1), a key receptor responsible for FVIII clearance from circulation. medsinfo.com.autakeda.commdpi.com By mitigating this receptor-mediated clearance, PEGylation allows this compound to remain in the bloodstream for a longer duration compared to non-PEGylated FVIII products. patsnap.comtakeda.com

Efmoroctocog Alfa (Fc-Fusion): Efmoroctocog alfa is a recombinant fusion protein composed of a B-domain deleted (BDD) human FVIII molecule covalently linked to the Fc domain of human immunoglobulin G1 (IgG1). medsinfo.com.audrugbank.comeuropa.eu This Fc domain enables the fusion protein to utilize a naturally occurring pathway that protects immunoglobulins from degradation. drugbank.com The Fc portion of the molecule binds to the neonatal Fc receptor (FcRn), which is expressed throughout life. medsinfo.com.audrugbank.com This binding rescues the efmoroctocog alfa molecule from lysosomal degradation by recycling it back into the circulation, thereby significantly extending its plasma half-life compared to endogenous FVIII. medsinfo.com.aueuropa.eu Upon activation by thrombin in the clotting cascade, activated FVIII is released from the complex to perform its coagulant function. europa.eueuropa.eu

The core distinction is that PEGylation (this compound) acts as a physical shield to evade clearance receptors, while Fc-fusion (efmoroctocog alfa) hijacks a natural recycling pathway to avoid cellular degradation.

Preclinical and Comparative Pharmacokinetics

Preclinical and clinical pharmacokinetic (PK) studies have demonstrated the extended half-life properties of both constructs compared to conventional FVIII products.

This compound has a half-life that is approximately 1.4 to 1.5 times longer than its parent compound, octocog alfa. drugbank.comeuropa.eu Preclinical studies in cynomolgus monkeys showed that PEGylation reduced binding to the LRP1 receptor by about 50%. mdpi.com

Efmoroctocog alfa demonstrated an approximately two-fold longer half-life than commercially available recombinant FVIII products in animal models of hemophilia. drugbank.com In clinical studies, its half-life was shown to be about 1.5-fold longer than standard rFVIII. mdpi.com

Direct head-to-head comparisons provide the most relevant data. While extensive direct preclinical comparative studies are limited, clinical pharmacokinetic data in patients with severe hemophilia A offer valuable insights. A study comparing various EHL products showed that the geometric mean elimination half-life of this compound was 15.4 hours, while a separate study reported the mean half-life for efmoroctocog alfa ranged from 19 to 20.9 hours. drugbank.comresearchgate.net Another analysis found comparable mean terminal half-life ranges for both products when measured by a one-stage clotting assay (11.0–23.6 h for this compound vs. 10.4–23.4 h for efmoroctocog alfa). nih.gov However, when using a chromogenic assay, the half-life was slightly longer for efmoroctocog alfa (12.0–25.5 h vs. 10.3–22.9 h). nih.gov

The following tables summarize key pharmacokinetic parameters from comparative studies.

Table 1: Comparative Pharmacokinetic Parameters (Single Study) researchgate.net
CompoundGeometric Mean Elimination Half-Life (h)Area Under the Curve (IU × h/dL)
Octocog alfa (Standard Half-Life)11.01670
This compound15.42820
Efanesoctocog alfa (Another EHL FVIII)43.310100
Table 2: Comparative Pharmacokinetics of PEGylated FVIII Products nih.gov
ParameterDamoctocog alfa pegolThis compound
Half-Life (h)17.016.0
Clearance (dL/h)1.652.01
AUC (Normalized for dose) (h*kg/dL)43.836.0

These data illustrate that while both PEGylation and Fc-fusion successfully extend the half-life of FVIII beyond that of standard recombinant products, there are measurable differences in their pharmacokinetic profiles which are influenced by their distinct biochemical mechanisms.

Immunogenicity Profile and Mitigation Strategies in the Context of Rurioctocog Alfa Pegol Design

Analysis of Antibody Formation Against Rurioctocog Alfa Pegol Components

The immune response to this compound can be directed against various parts of the molecule, including the FVIII protein itself, the PEGylated FVIII complex, the PEG moiety, and residual host cell proteins from the manufacturing process. nih.gov

In clinical studies involving previously treated patients (PTPs), the development of binding antibodies to FVIII has been monitored. In a comprehensive analysis of six clinical studies with 360 PTPs, 54 patients tested positive for either preexisting or treatment-emerging binding antibodies to FVIII, PEG-FVIII, or PEG. ashpublications.orgnih.gov Of these 54 patients, some presented with preexisting antibodies before exposure to this compound. ashpublications.orgnih.gov For instance, two patients had preexisting IgG antibodies that bind to FVIII. researchgate.net Notably, these binding antibodies were often transient and, in most cases, did not have a discernible causal relationship with adverse events. nih.govashpublications.org In a study of previously untreated patients (PUPs), the number of positive results for FVIII binding antibodies increased in the first year of exposure to this compound and then decreased by the second year. unimi.ittandfonline.com

The PEGylation process, while designed to extend the half-life of FVIII, can also influence the immunogenicity of the protein. unimi.ittandfonline.com Clinical trials have assessed the formation of binding antibodies specifically against the PEG-FVIII conjugate. unimi.it In the analysis of 360 PTPs, binding antibodies to PEG-FVIII were detected. ashpublications.orgnih.gov Of the 54 patients with any binding antibodies, 34 had preexisting antibodies, some of which were directed against PEG-FVIII. ashpublications.orgnih.gov In one patient, preexisting IgG antibodies binding to PEG-FVIII were present from screening and persisted through the completion of a subsequent study without the development of FVIII inhibitors. ashpublications.org Similar to anti-FVIII antibodies, the presence of anti-PEG-FVIII antibodies was generally transient and not linked to clinical complications. nih.govashpublications.org In the PUP study, a similar pattern of an initial increase in positive results for PEG-FVIII binding antibodies within the first year, followed by a decline, was observed. unimi.ittandfonline.com

While free PEG is generally considered non-immunogenic, its conjugation to a protein can sometimes elicit an immune response. unimi.ittandfonline.commdpi.com The potential for the development of antibodies against the PEG component of this compound has been a focus of immunogenicity assessments. nih.govunimi.it In the pooled analysis of PTPs, some patients tested positive for binding antibodies to PEG. ashpublications.orgnih.gov Pre-existing anti-PEG antibodies have been observed in the general population, and their presence was also noted in some patients before they received this compound. ashpublications.orgnih.govmdpi.com In the PUP study, the incidence of binding antibodies to PEG followed a trend of increasing in the first year and then decreasing. unimi.ittandfonline.com Importantly, the development of these anti-PEG antibodies has not been correlated with adverse events or reduced treatment efficacy. nih.govresearchgate.net

This compound is produced using a Chinese hamster ovary (CHO) cell line. medsinfo.com.au Consequently, there is a theoretical risk of an immune response to residual host cell proteins (HCPs). nih.gov Immunogenicity assessments in clinical trials have included the monitoring of antibodies against CHO proteins. nih.govtakeda.com Across six clinical studies, no patients were found to have pre-existing or treatment-emergent antibodies to CHO protein. takeda.com

Binding Antibodies to the Polyethylene (B3416737) Glycol (PEG) Moiety

Neutralizing Alloantibodies (Inhibitors) to Factor VIII

The most significant immunogenic response to FVIII products is the development of neutralizing alloantibodies, commonly known as inhibitors. takeda.comeuropa.eu These antibodies interfere with the procoagulant activity of FVIII, rendering the treatment less effective. takeda.comeuropa.eu

The incidence of inhibitor development with this compound differs between previously treated patients (PTPs) and previously untreated patients (PUPs).

In a comprehensive analysis of 360 PTPs across six clinical studies, only one patient developed a transient, low-titer FVIII inhibitor (0.6 Bethesda Units/mL). nih.govashpublications.orgnih.gov This inhibitor was not associated with any serious adverse events, and interestingly, binding antibodies to FVIII, PEG-FVIII, or PEG were not detected at the time the inhibitor was present. nih.govashpublications.orgnih.gov A systematic review and meta-analysis of four studies involving 517 PTPs found no development of FVIII inhibitory antibodies by the end of the studies. nih.govresearchgate.net

In contrast, a study focused on PUPs, who are at a higher risk for inhibitor development, showed a higher incidence. europa.eu An interim analysis of a prospective, phase 3 study in PUPs (aged <6 years) reported that out of 52 evaluable patients, 10 developed positive anti-FVIII inhibitor titers, resulting in an incidence of 19%. unimi.ittandfonline.comnih.gov Of these 10 patients, five developed high-titer inhibitors (ranging from 7.3 to 2004.1 BU/mL) and five had low-titer inhibitors (ranging from 1.1 to 4.0 BU/mL). unimi.ittandfonline.comtandfonline.com The mean number of exposure days until a confirmed inhibitor developed was 8.0. unimi.ittandfonline.comtandfonline.com

Table 1: Incidence of FVIII Inhibitor Development

Patient PopulationNumber of PatientsNumber of Patients with InhibitorsInhibitor IncidenceInhibitor TiterReference
Previously Treated Patients (PTPs)3601LowLow-titer (0.6 BU/mL), transient nih.govashpublications.orgnih.gov
Previously Untreated Patients (PUPs)521019%5 high-titer, 5 low-titer unimi.ittandfonline.comnih.gov

Table 2: Summary of Binding Antibody Findings in Previously Treated Patients

Antibody TargetKey FindingsReference
Factor VIIIPreexisting and transient treatment-emergent antibodies observed. ashpublications.orgresearchgate.net
PEG-FVIIIPreexisting and transient treatment-emergent antibodies observed; one case of persistent preexisting antibodies without inhibitor development. ashpublications.org
PEGPreexisting and transient treatment-emergent antibodies observed. ashpublications.orgnih.gov
CHO Host Cell ProteinNo preexisting or treatment-emergent antibodies detected. takeda.com

Preclinical Models for Immunogenicity Assessment (e.g., rat models)

The immunogenicity of this compound has been evaluated in various preclinical models, including mice and rats, to characterize its potential to elicit an immune response before clinical trials in humans. europa.eufrontiersin.org In haemophilic mouse models, this compound demonstrated an immunogenicity profile similar to its parent molecule, octocog alfa. europa.eu Studies in these models also provided insights into the development of anti-polyethylene glycol (PEG) antibodies. It was observed that anti-PEG antibodies were induced only in mice that recognized the Factor VIII (FVIII) protein as a foreign, immunogenic structure. europa.eu This suggests that the underlying immune response to the FVIII component is a prerequisite for developing antibodies against the PEG moiety.

Pharmacokinetic profiles, which can be influenced by immunogenicity, were characterized in rats, Cynomolgus monkeys, and FVIII knockout mice using various analytical methods, including chromogenic assays and enzyme-linked immunosorbent assays (ELISA). europa.eu Furthermore, general preclinical safety and toxicity studies for novel biologic agents like this compound are typically conducted in at least two species, often one rodent (like rats or mice) and one non-rodent, as per regulatory guidelines. frontiersin.org These studies assess various parameters, including potential immune responses to the drug candidate. frontiersin.org

Strategies for Inhibitor Prevention at a Molecular and Mechanistic Level

The development of inhibitory antibodies against Factor VIII is a significant complication in hemophilia A treatment. mdpi.comresearchgate.net Understanding the molecular mechanisms of this immune response is crucial for developing strategies to prevent inhibitor formation. The primary immune response begins when FVIII is taken up by antigen-presenting cells (APCs), such as dendritic cells. mdpi.comresearchgate.net Inside the APC, the FVIII protein is broken down into smaller peptides, which are then presented on the cell surface by major histocompatibility complex (MHC) class II molecules to CD4+ T-helper cells. mdpi.com This interaction, along with co-stimulatory signals, activates the T-cells, which in turn help B-cells to mature into plasma cells that produce anti-FVIII antibodies (inhibitors). researchgate.net

Strategies to prevent this cascade at a molecular level focus on modifying the FVIII molecule to make it less immunogenic. PEGylation, as used in this compound, is one such strategy. patsnap.comsemanticscholar.org By attaching PEG chains, particularly to the B-domain, the molecule can be shielded from immune recognition. mdpi.comrsc.org This "stealth" technology can hinder the initial uptake by APCs or alter the subsequent processing and presentation of FVIII peptides, thereby reducing the activation of FVIII-specific T-cells and B-cells. semanticscholar.orgrsc.org The goal is to induce a state of immune tolerance rather than an active immune response. semanticscholar.org Another approach involves modifying immunogenic epitopes to create immune-tolerogen epitopes that can prolong the protein's circulation without triggering inhibitor development. rsc.org

Influence of PEGylation on Immunogenicity

PEG Shielding Effects and Epitope Presentation

PEGylation involves covalently attaching polyethylene glycol (PEG) chains to a protein, a technique designed to enhance the pharmacokinetic properties of the therapeutic agent. patsnap.com In this compound, a full-length recombinant FVIII (octocog alfa) is conjugated with 20 kDa PEG chains. nih.govresearchgate.net This process is not site-specific but results in random linking, with approximately 60% of the PEG chains attached within the B-domain of the FVIII molecule. mdpi.comrsc.org

The attached PEG chains create a hydrophilic shield around the FVIII protein. semanticscholar.org This shielding has several effects relevant to immunogenicity. Firstly, it can physically mask immunogenic epitopes on the FVIII molecule, preventing them from being recognized by immune cells, particularly APCs. semanticscholar.orgrsc.org Secondly, PEGylation reduces the binding of this compound to clearance receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1), which is a key mechanism for its extended half-life. mdpi.comtakeda.com Since LRP1 is also involved in the uptake of FVIII by APCs, reduced binding may contribute to lower immunogenicity. researchgate.net By interfering with the initial steps of the immune response—recognition and uptake—PEGylation can effectively reduce the presentation of FVIII epitopes to T-cells, thereby lowering the risk of inhibitor formation. rsc.org

Potential for Anti-PEG Antibody Responses and their Implications on Pharmacokinetics

While PEG itself is generally considered non-immunogenic, its conjugation to therapeutic proteins can sometimes induce an immune response, leading to the formation of anti-PEG antibodies. mdpi.comunimi.itashpublications.org The presence of these antibodies, which can include both IgG and IgM isotypes, has been reported in patients treated with various PEGylated drugs, including this compound. mdpi.comashpublications.orgtandfonline.com Pre-existing anti-PEG antibodies have also been found in individuals never treated with PEGylated medicines, likely due to widespread exposure to PEG in everyday products. ashpublications.org

Analytical Methodologies for Characterizing Rurioctocog Alfa Pegol Activity and Stability

Factor VIII Activity Assays

The biological activity, or potency, of rurioctocog alfa pegol is a critical quality attribute. It is quantified using FVIII activity assays, which are essential for determining the therapeutic strength of the product. The number of FVIII units is expressed in International Units (IU), which are benchmarked against the current World Health Organization (WHO) concentrate standard for FVIII products. thermofisher.com Two primary types of assays are used for this purpose: the one-stage clotting assay and the chromogenic substrate assay. creative-proteomics.comlcms.czresearchgate.net

One-Stage Clotting Assay

The one-stage clotting assay (OSCA) is a widely used method for measuring FVIII activity. wikipedia.org This assay is based on the activated partial thromboplastin (B12709170) time (aPTT) and measures the time it takes for plasma to form a clot after the addition of reagents that trigger the intrinsic coagulation pathway. In the assay, a patient's plasma or a sample containing this compound is mixed with FVIII-deficient plasma. The degree to which the sample corrects the clotting time of the deficient plasma is proportional to the FVIII activity. nih.govmedsinfo.com.au

For this compound, potency assignment for products in the United States is determined using a one-stage clotting assay. nih.gov However, significant variability and discrepancies have been reported when using OSCA for PEGylated FVIII products. wikipedia.orglarvol.com Findings in the literature regarding the use of OSCA for this compound have been conflicting. chromatographyonline.com Some data suggest that OSCA may overestimate its activity, though the use of a product-specific calibrator appears to mitigate this overestimation and can yield acceptable results. researchgate.net Other studies have utilized a validated one-stage clotting assay with specific activators, such as Actin FS, for pharmacokinetic analysis. takeda.comresearchgate.net Due to these inconsistencies, the World Federation of Hemophilia (WFH) has advised that more studies are needed to make definitive recommendations for its use in monitoring this compound. chromatographyonline.com

Chromogenic Substrate Assay

The chromogenic substrate assay (CSA) is another principal method for determining FVIII activity. wikipedia.org This assay specifically measures the function of FVIII as a cofactor in the activation of Factor X (FX). In this multi-step process, FVIII is first activated by thrombin. The activated FVIII then forms a complex with Factor IXa (FIXa), calcium, and phospholipids (B1166683), which in turn activates FX to Factor Xa (FXa). The amount of generated FXa is then measured by its ability to cleave a synthetic chromogenic substrate, releasing a colored compound. The intensity of the color is directly proportional to the FVIII activity in the sample. larvol.com

In the European Union, the potency of this compound is determined using the chromogenic assay. walshmedicalmedia.comeuropa.eu Field studies have indicated that CSA is a suitable method for monitoring plasma FVIII levels in patients treated with this compound. creative-proteomics.comlcms.czresearchgate.net Although some studies have noted discrepancies between CSA and OSCA results for this compound, CSA is often considered a reliable method for PEGylated FVIII products. nih.gov A variety of commercial CSA kits are available for determining FVIII activity. wikipedia.org

FeatureOne-Stage Clotting Assay (OSCA)Chromogenic Substrate Assay (CSA)
PrincipleMeasures time to clot formation based on aPTT. nih.govmedsinfo.com.auMeasures FVIII cofactor activity in the activation of Factor X via a colored substrate. larvol.com
Regulatory Use for this compoundPotency assignment in the United States. nih.govPotency determination in the European Union. walshmedicalmedia.comeuropa.eu
Reported PerformanceConflicting findings; potential for overestimation. chromatographyonline.comresearchgate.net Use of specific activators and product-specific calibrators may improve accuracy. researchgate.nettakeda.comGenerally considered a reliable method for monitoring plasma levels. creative-proteomics.comlcms.czresearchgate.net
EndpointClotting time (seconds).Color intensity (optical density).

Biophysical Characterization Techniques

Biophysical techniques are employed to analyze the higher-order structure and stability of the this compound molecule, ensuring that the protein is correctly folded and stable throughout its shelf life.

Structural Conformation Analysis

Maintaining the correct three-dimensional structure is essential for the biological function of FVIII. Analytical techniques are used to confirm that the PEGylation process does not adversely affect the protein's conformation.

Circular Dichroism (CD) Spectroscopy : This is a key technique used to assess the secondary and tertiary structure of proteins. uzh.chjasco-global.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The resulting spectrum provides a signature of the protein's secondary structural elements, such as alpha-helices and beta-sheets. For this compound, analysis of its circular dichroism spectrum was included as part of its characterization to confirm its structural properties. pmda.go.jp

Infrared Spectroscopy : This method can also provide information about the secondary structure of proteins by analyzing the vibrations of the polypeptide backbone. It was used in the characterization of this compound. pmda.go.jp

Protein Stability Assessment

Assessing the stability of this compound is critical for defining its storage conditions and shelf-life. Stability studies evaluate the protein's ability to resist degradation, such as unfolding, aggregation, or oxidation.

Differential Scanning Calorimetry (DSC) : DSC is a powerful thermoanalytical technique used to characterize the thermal stability of proteins. malvernpanalytical.comresearchgate.net It measures the heat energy required to raise the temperature of a protein solution at a constant rate. wikipedia.org As the protein is heated, it unfolds (denatures), which is an endothermic process that can be detected by the instrument. The temperature at the midpoint of this transition (Tm) is a direct measure of the protein's thermal stability. nih.govmalvernpanalytical.com DSC provides vital data on how factors like formulation excipients affect protein stability. researchgate.net

Aggregate and Oxidation Analysis : A key aspect of stability is monitoring the formation of aggregates and the extent of oxidation over time. Size-exclusion chromatography (SEC) is routinely used to detect and quantify high molecular weight protein (HMWP) aggregates. researchgate.netresearchgate.net The presence of oxidized forms of the protein can also be a critical stability-indicating parameter. researchgate.net For this compound, aggregates are routinely analyzed as part of its quality control. europa.eu

Methods for PEGylation Characterization

The defining feature of this compound is the covalent attachment of a 20 kDa branched polyethylene (B3416737) glycol (PEG) molecule to the FVIII protein. nih.gov This PEGylation is not site-specific and occurs randomly, primarily on lysine (B10760008) residues. medsinfo.com.au Characterizing the PEGylation is essential to ensure product consistency and function.

A range of state-of-the-art methods are used for PEGylation analysis. europa.eu

Chromatographic Methods : Chromatography is fundamental to separating and characterizing the PEGylated product.

Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic size. It is used to separate the PEGylated FVIII from unreacted protein and free PEG, and to distinguish between different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated). lcms.czchromatographyonline.comresearchgate.net

Ion-Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : These techniques are also employed to separate and analyze the heterogeneity of the PEGylated product. researchgate.netfrontiersin.org

Mass Spectrometry (MS) : MS is a powerful tool for the detailed characterization of PEGylated proteins. walshmedicalmedia.com It can accurately determine the average molecular weight of the conjugate and the degree of PEGylation (the number of PEG molecules attached per protein). thermofisher.comnih.gov When combined with peptide mapping (typically using LC-MS), it can also be used to identify the specific amino acid residues where PEGylation has occurred. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used for the structural characterization of PEGylated proteins and to quantify the degree of PEGylation. nih.govresearchgate.net

Determination of PEG Conjugation Efficiency and Purity

The manufacturing process of this compound involves the random covalent conjugation of PEG to primary amine groups, predominantly on lysine residues within the B-domain of full-length rFVIII. nih.govashpublications.orgnih.gov A critical aspect of quality control is to determine the efficiency of this conjugation and to ensure the purity of the final product by separating the desired PEGylated FVIII from unreacted rFVIII, free PEG, and any undesirable aggregated or degraded forms. europa.euresearchgate.net A panel of state-of-the-art analytical methods is employed for this purpose, primarily relying on chromatographic techniques. europa.eu

Chromatographic Methods for Purity and Conjugation Analysis

Several high-performance liquid chromatography (HPLC) methods are central to assessing the purity and PEGylation status of this compound. These methods separate molecules based on differences in size, charge, and hydrophobicity.

Size-Exclusion Chromatography (SEC): This is a principal method used to assess the purity of this compound, particularly for the detection of high-molecular-weight proteins (HMWP) or aggregates. europa.euresearchgate.net SEC separates molecules based on their hydrodynamic radius. refeyn.comchromatographyonline.com The larger, PEGylated rFVIII molecules elute earlier than the smaller, unconjugated rFVIII and any low-molecular-weight impurities. This allows for the quantification of aggregates, which is a critical quality attribute for therapeutic proteins. phenomenex.blog

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purity assessment and can separate different PEGylated forms. researchgate.netchromatographyonline.com In this technique, molecules are separated based on their hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the rFVIII protein compared to its unmodified form. RP-HPLC has been specifically utilized to assess the stability of this compound by monitoring for oxidized forms of the protein. researchgate.net The method can also resolve proteins based on the number and location of attached PEG molecules, providing insight into the consistency of the PEGylation process. chromatographyonline.com

The combination of these methods ensures that batches of this compound are consistent and meet predefined specifications for purity and degree of PEGylation. refeyn.com

Analytical MethodPrinciple of SeparationPrimary Application for this compoundInformation Gained
Size-Exclusion Chromatography (SEC)Hydrodynamic Volume (Size)Quantification of aggregates and high-molecular-weight species.Purity profile, presence of aggregates, separation of PEGylated from non-PEGylated protein.
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurity analysis, separation of PEGylation isomers, stability testing.Detection of product-related impurities (e.g., oxidized forms), consistency of PEGylation pattern.

Characterization of PEG-Protein Linkage

The linkage between the PEG moiety and the rFVIII protein in this compound is a stable, covalent amide bond. europa.eu This bond is formed between an activated PEG reagent and the primary amine groups of lysine residues on the surface of the rFVIII molecule. nih.govcreativepegworks.com Characterizing this linkage involves confirming the nature of the bond and identifying the specific sites of attachment to ensure manufacturing consistency.

Peptide Mapping and Mass Spectrometry

The primary technique for elucidating the specifics of the PEG-protein linkage is peptide mapping coupled with mass spectrometry (MS). nih.govlcms.cz

Enzymatic Digestion: The this compound molecule is first treated with a proteolytic enzyme, such as trypsin, which cleaves the protein into smaller, more manageable peptide fragments at specific amino acid sites. nih.govlcms.cz

Chromatographic Separation: The resulting peptide mixture is then separated using liquid chromatography, typically RP-UPLC (Ultra-Performance Liquid Chromatography). nih.gov

Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer (LC-MS/MS). The instrument measures the mass-to-charge ratio of each peptide with high precision. lcms.cz Peptides that have a PEG molecule attached will exhibit a significant increase in mass corresponding to the mass of the PEG fragment. By comparing the peptide map of this compound to that of the un-PEGylated octocog alfa, analysts can pinpoint exactly which peptides—and therefore which lysine residues—are the sites of PEGylation. polimi.it

This powerful technique provides detailed information on the distribution of PEGylation sites across the protein, confirming that conjugation occurs primarily within the B-domain and ensuring that the process is well-controlled and reproducible from batch to batch. nih.gov The stability of the amide bond is inherent to its chemical nature and is confirmed through stability studies that show the PEG remains attached under various conditions. europa.eucreativepegworks.com

TechniquePurposeKey Findings for this compound
Peptide Mapping with LC-MS/MSIdentification of specific PEG attachment sites.Confirms covalent linkage to lysine residues and determines the distribution of PEG across the protein structure.
Fourier-Transformed Infrared Spectroscopy (FTIR)Assessment of protein secondary structure.Confirms that the PEGylation process does not significantly alter the protein's conformation.

Q & A

Q. What is the molecular basis of rurioctocog alfa pegol’s extended half-life, and how does its PEGylation influence pharmacokinetic parameters?

this compound is a recombinant factor VIII (FVIII) covalently conjugated to a 20 kDa polyethylene glycol (PEG) moiety. PEGylation reduces renal clearance and prolongs plasma half-life by sterically shielding FVIII from proteolytic degradation and binding to von Willebrand factor (VWF). Pharmacokinetic studies show a terminal half-life of 13.8–15.0 hours in adolescents and adults, compared to ~12 hours for non-PEGylated FVIII . Key parameters such as clearance (2.16–2.58 mL/kg/h) and steady-state volume of distribution (0.40–0.54 dL/kg) were derived from population PK modeling in phase III trials .

Q. How do clinical trials design and endpoints differ between prophylaxis and on-demand therapy studies for this compound?

Prophylaxis trials (e.g., PROPEL phase III) typically use randomized, parallel-arm designs with primary endpoints like annualized bleeding rate (ABR) or proportion of patients with zero bleeds. PK-guided dosing (e.g., targeting FVIII troughs ≥1% or 8–12%) is common to optimize efficacy . In contrast, on-demand studies focus on hemostatic efficacy during acute bleeds, using endpoints like time to bleeding cessation and FVIII recovery post-infusion . Both designs require standardized assays (e.g., chromogenic or one-stage clotting) to minimize inter-laboratory variability in FVIII measurements .

Q. What methodological considerations are critical for assessing immunogenicity in this compound trials?

Immunogenicity assessments require longitudinal monitoring of anti-FVIII inhibitors via Bethesda or Nijmegen-modified assays. The PROPEL trial reported a 0.9% incidence of transient inhibitors, emphasizing the need for pre-specified statistical plans to address rare events. Sensitivity analyses should account for assay variability and confounding factors (e.g., prior FVIII exposure) .

Advanced Research Questions

Q. How can contradictory findings in real-world cost-effectiveness analyses of this compound versus other EHL FVIII products be reconciled?

Discrepancies arise from modeling assumptions (e.g., dosing frequency, bleed rates) and regional pricing policies. For instance, Japanese studies noted a 40% higher cost per IU for this compound versus standard half-life products, but cost-effectiveness models must integrate clinical outcomes (e.g., QALYs gained from reduced bleeds). Scenario analyses comparing low/high dosing regimens (e.g., EMA SmPC guidelines) reveal trade-offs between bleed prevention and economic burden .

Q. What statistical approaches resolve interpatient variability in PK comparisons between this compound and damoctocog alfa pegol?

Crossover trial designs with non-compartmental analysis (NCA) and population PK (popPK) modeling mitigate variability. A head-to-head study used a single-center crossover design to compare this compound and damoctocog alfa pegol, revealing significant differences in half-life and AUC. PopPK models incorporating covariates (e.g., VWF levels, body weight) improve precision in dosing predictions .

Q. How do in silico models predict long-term outcomes of PK-guided prophylaxis with this compound?

Markov models incorporating phase III data (e.g., PROPEL) simulate bleed frequency, joint health, and QALYs over decades. Sensitivity analyses highlight the impact of trough targets (1–3% vs. 8–12%) on outcomes. For example, targeting 8–12% troughs increased the proportion of zero-bleed patients by 25% but required 30% higher factor consumption. These models prioritize personalized dosing over fixed regimens .

Q. What experimental strategies address the limited data on this compound’s metabolic fate and off-target interactions?

Radiolabeled PEG-FVIII tracer studies in animal models can track tissue distribution and catabolic pathways. Proteomic analyses (e.g., mass spectrometry) identify PEG-specific epitopes or unexpected protein interactions. Computational docking studies predict PEG-FVIII binding to scavenger receptors (e.g., LRP1), informing hypotheses about clearance mechanisms .

Methodological Guidelines

  • PK/PD Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like age and VWF levels .
  • Economic Evaluations : Apply time-driven activity-based costing (TDABC) with real-world dosing data to avoid overestimating cost savings .
  • Immunogenicity Reporting : Follow EMA guidelines for inhibitor incidence reporting, including 95% confidence intervals for rare events .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.